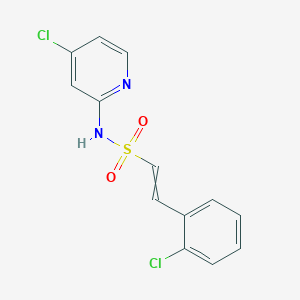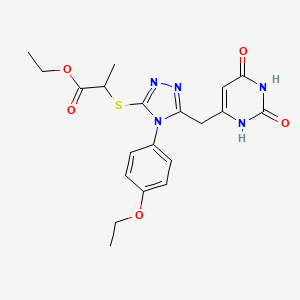
ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a novel derivative that is part of a broader class of compounds featuring a 1,2,4-triazole ring, which is known for its potential biological activities. The specific compound is not directly described in the provided papers, but its structure is likely to be related to the compounds discussed in the papers, which include various substituted triazole derivatives with potential antibacterial activities and interesting molecular properties.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves condensation reactions. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . This method could potentially be adapted for the synthesis of the compound , suggesting that similar condensation strategies might be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray single crystal diffraction (XRD) and various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy . These techniques allow for the determination of the geometrical parameters of the molecules and provide insight into the molecular conformations and interactions.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be inferred from their molecular structure and electronic properties. For example, the presence of a thioureido group in a related compound suggests potential reactivity through hydrogen bonding and the possibility of forming centrosymmetric dimers in the crystal structure . The antibacterial activity of these compounds also implies that they may interact with biological molecules through mechanisms that could include inhibition of bacterial enzymes or interference with cell wall synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be explored through computational methods such as density functional theory (DFT) calculations. These calculations can predict vibrational frequencies, NMR chemical shift values, and molecular electrostatic potentials, which are important for understanding the behavior of the compound in different environments . The nonlinear optical properties of these compounds have also been predicted to be significant, indicating potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is involved in the synthesis of various complex organic compounds. For instance, its derivatives have been used in the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, which are important in organic synthesis and pharmaceutical applications (Sun, Huang, & Ding, 2010).
Antitumor Activities
Several derivatives of this compound have shown promising antitumor activities. For example, specific derivatives have been synthesized and evaluated for their in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, showing high potency compared to standard antitumor drugs (Gomha, Muhammad, & Edrees, 2017). Another study synthesized enantiomers of a similar compound and found them to have selective antitumor activities, contributing to research in cancer treatment (Xiong Jing, 2011).
Enzymatic Activity
Compounds derived from ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate have been explored for their enzymatic activity. Some derivatives significantly increased the reactivity of specific enzymes, such as cellobiase, highlighting their potential in biochemical research and industrial applications (Abd & Awas, 2008).
Biological Activities
The compound and its derivatives have been studied for their cytotoxic and antimicrobial activities. Certain derivatives displayed high cytotoxic activity against specific cancer cell lines and potent antimicrobial activity against bacterial strains, indicating their potential in developing new therapeutic agents (Mirzayi et al., 2021).
Antioxidant Properties
Some derivatives of this compound have demonstrated antioxidant abilities, indicating their potential use in addressing oxidative stress-related conditions (Šermukšnytė et al., 2022).
Theoretical Characterization and Molecular Docking Studies
In addition to experimental studies, theoretical characterizations and molecular docking studies of derivatives have been conducted. These studies provide insights into the molecular properties and potential biological interactions of these compounds, contributing to their rational design and application in various fields (Karayel, 2021).
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-4-29-15-8-6-14(7-9-15)25-16(10-13-11-17(26)22-19(28)21-13)23-24-20(25)31-12(3)18(27)30-5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H2,21,22,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSGWEAMUHEDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C(=O)OCC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

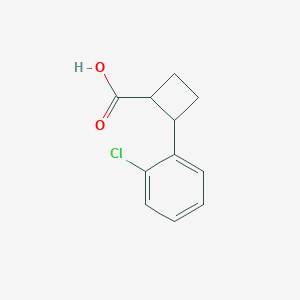
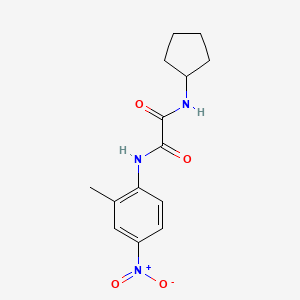
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)
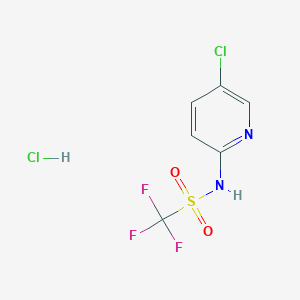
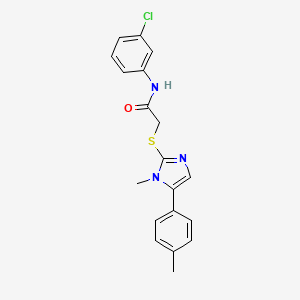
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)
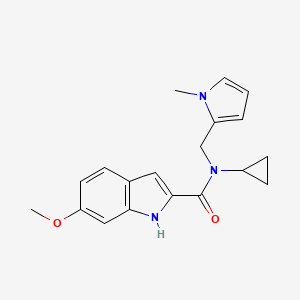
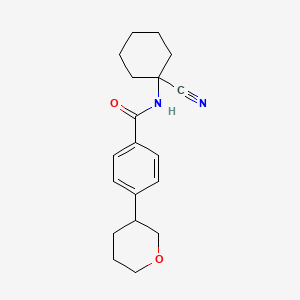
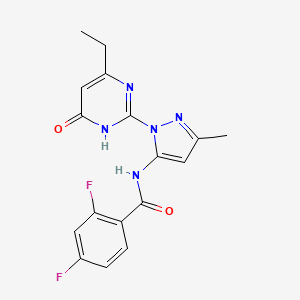
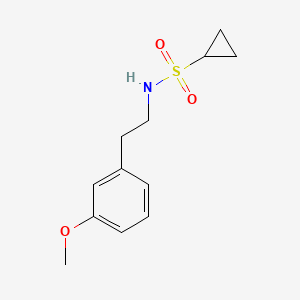
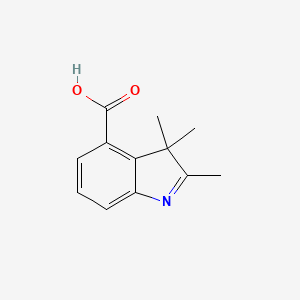
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

